molecular formula C16H18ClNO2S B5698077 N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

Cat. No.: B5698077
M. Wt: 323.8 g/mol
InChI Key: HXBKFKGENYBOBT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a chloro group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2,3,4-trimethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

  • N-(3-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

  • N-(2-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

Uniqueness: N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide is unique due to its specific arrangement of substituents on the phenyl ring, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to its similar counterparts.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-10-6-8-16(13(4)12(10)3)21(19,20)18-15-9-14(17)7-5-11(15)2/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBKFKGENYBOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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